Boc-NH-PEG3-NHS ester

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

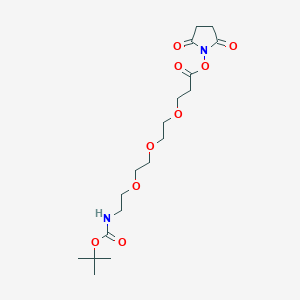

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30N2O9/c1-18(2,3)28-17(24)19-7-9-26-11-13-27-12-10-25-8-6-16(23)29-20-14(21)4-5-15(20)22/h4-13H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCSQNPDDWGCFIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H30N2O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-NH-PEG3-NHS Ester: Structure, Properties, and Applications in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and targeted protein degradation. Its unique structure, featuring a Boc-protected amine, a flexible polyethylene (B3416737) glycol (PEG) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester, provides researchers with a versatile tool for the covalent modification of biomolecules. This technical guide delves into the core structure of this compound, presents its key physicochemical properties in a clear, tabular format, and provides detailed experimental protocols for its use. Furthermore, this document illustrates its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and outlines the fundamental principles of PROTAC-mediated protein degradation through signaling pathway and workflow diagrams.

Core Structure and Physicochemical Properties

This compound, systematically named (2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]propanoate, is characterized by three key functional components:

-

Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group serves as a protecting group for the primary amine. This allows for the selective reaction of the NHS ester while the amine remains unreactive. The Boc group can be readily removed under mild acidic conditions to expose the amine for subsequent conjugation steps.

-

PEG3 Spacer: The triethylene glycol (PEG3) spacer is a short, hydrophilic chain that enhances the solubility of the molecule and its conjugates in aqueous buffers. This property is particularly advantageous when working with biomolecules that may have limited solubility. The flexibility of the PEG linker is also a critical attribute in the design of PROTACs, as it influences the formation of the ternary complex between the target protein and the E3 ubiquitin ligase.

-

NHS Ester: The N-hydroxysuccinimide ester is a highly reactive functional group that readily undergoes nucleophilic substitution with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds.

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₀N₂O₉ | [1] |

| Molecular Weight | 418.44 g/mol | [1] |

| CAS Number | 2250216-93-2 | [1] |

| Appearance | Colorless to light yellow liquid/oil | [] |

| Purity | ≥95% | [] |

| Solubility | Soluble in DMSO, DMF, DCM | [] |

| Storage | Store at -20°C |

Experimental Protocols

General Protocol for Amine Conjugation using this compound

This protocol outlines the general procedure for conjugating this compound to a protein containing primary amines (e.g., lysine residues).

Materials:

-

This compound

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Reagent Preparation:

-

Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of this compound (e.g., 10 mg/mL) in anhydrous DMSO or DMF immediately before use. Do not store the stock solution for extended periods.

-

-

Reaction Setup:

-

Dissolve the protein of interest in an amine-free buffer at a suitable concentration (e.g., 1-5 mg/mL).

-

Add the desired molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically but a starting point of 10-20 fold molar excess is common.

-

-

Incubation:

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add a small amount of quenching buffer to the reaction mixture to react with any unreacted NHS ester.

-

-

Purification:

-

Purify the conjugate to remove excess reagent and byproducts using a suitable method such as size-exclusion chromatography or dialysis.

-

Protocol for Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

-

Boc-protected conjugate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (for neutralization)

Procedure:

-

Reaction Setup:

-

Dissolve the Boc-protected conjugate in DCM.

-

Add a solution of TFA in DCM (e.g., 20-50% v/v).

-

-

Incubation:

-

Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

-

-

Work-up:

-

Remove the TFA and DCM under reduced pressure.

-

For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the deprotected product.

-

Application in PROTAC Synthesis

This compound is a valuable building block in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of a target protein. A typical PROTAC consists of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two.

The synthesis of a PROTAC using this compound can be conceptualized as a two-step process:

-

Conjugation to the first ligand: The NHS ester end of the linker is reacted with a primary amine on either the POI ligand or the E3 ligase ligand.

-

Boc deprotection and conjugation to the second ligand: The Boc group is removed from the resulting conjugate, and the newly exposed amine is then coupled to the second ligand.

PROTAC Signaling Pathway

The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC using a heterobifunctional linker like this compound.

Caption: General workflow for PROTAC synthesis.

Conclusion

This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined structure and predictable reactivity make it an ideal choice for a range of applications, from the simple labeling of biomolecules to the complex synthesis of targeted therapeutics like PROTACs. The combination of a stable protecting group, a biocompatible spacer, and a highly reactive conjugating group provides a robust platform for the development of novel bioconjugates and drugs. The experimental protocols and conceptual diagrams provided in this guide are intended to serve as a valuable resource for scientists and professionals working at the cutting edge of drug discovery and development.

References

An In-Depth Technical Guide to the Mechanism of Action of Boc-NH-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-NH-PEG3-NHS ester is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and the development of novel therapeutics such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][] This guide provides a comprehensive overview of the core mechanism of action of this compound, detailing the chemistry of its functional components, experimental protocols for its use, and methods for the characterization of its conjugates.

The structure of this compound consists of three key components: a tert-butyloxycarbonyl (Boc) protecting group, a tri-ethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for a sequential and controlled conjugation strategy. The NHS ester provides reactivity towards primary amines, the PEG3 linker enhances solubility and provides spatial separation, and the Boc group offers a stable yet readily cleavable protecting group for a terminal amine, enabling subsequent conjugation steps.

Core Mechanism of Action

The utility of this compound lies in its two distinct reactive functionalities, which can be addressed in a stepwise manner. This allows for the precise construction of complex bioconjugates.

Part 1: NHS Ester-Mediated Amine Coupling

The primary and most immediate reaction of this compound involves the N-hydroxysuccinimide (NHS) ester. NHS esters are highly reactive towards nucleophiles, particularly the unprotonated aliphatic amines found in the side chains of lysine (B10760008) residues and the N-terminus of proteins and peptides.[]

The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine of the target molecule attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable and irreversible amide bond. N-hydroxysuccinimide is released as a byproduct.[]

Key Reaction Parameters:

-

pH: The reaction is highly pH-dependent. A slightly alkaline pH (typically 7.2-8.5) is optimal to ensure that the primary amines of the target molecule are deprotonated and thus maximally nucleophilic.[] At lower pH, the amines are protonated and less reactive. At higher pH, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired aminolysis reaction.[]

-

Temperature: The reaction can be carried out at room temperature or at 4°C. Lower temperatures can be used to minimize potential degradation of sensitive biomolecules.

-

Solvent: this compound is typically dissolved in a water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture containing the target molecule.[4]

The workflow for the initial conjugation of a primary amine-containing molecule with this compound is depicted below.

Part 2: Boc Group Deprotection

Once the initial conjugation is complete and the Boc-NH-PEG3-conjugate is purified, the terminal amine can be deprotected by removing the Boc group. The Boc group is stable under a wide range of conditions but is readily cleaved under acidic conditions.[]

The most common reagent for Boc deprotection is trifluoroacetic acid (TFA), typically used in a solution with an organic solvent like dichloromethane (B109758) (DCM). The mechanism involves the protonation of the carbonyl oxygen of the Boc group, followed by the loss of a stable tert-butyl cation and the formation of a carbamic acid, which spontaneously decarboxylates to yield the free primary amine.

Key Deprotection Parameters:

-

Acid: Trifluoroacetic acid (TFA) is the reagent of choice for efficient Boc deprotection.

-

Solvent: Anhydrous dichloromethane (DCM) is a commonly used solvent.

-

Temperature: The reaction is typically performed at room temperature.

The logical relationship of the two-step mechanism of action is illustrated in the following diagram.

Quantitative Data

While specific quantitative data for this compound is not extensively available in peer-reviewed literature, the following tables provide typical reaction parameters and expected outcomes based on general protocols for similar PEG-NHS esters and Boc deprotection reactions.

Table 1: Typical Reaction Conditions for NHS Ester Conjugation

| Parameter | Value/Range | Notes |

| pH | 7.2 - 8.5 | Optimal for primary amine reactivity and minimizing NHS ester hydrolysis.[] |

| Temperature | 4°C - 25°C | Lower temperatures can be used for sensitive biomolecules. |

| Reaction Time | 1 - 12 hours | Dependent on temperature and concentration of reactants. |

| Molar Excess of Linker | 5 - 20 fold | A molar excess of the linker is used to drive the reaction to completion. |

| Solvent for Linker | Anhydrous DMSO or DMF | The final concentration of the organic solvent should be kept low (typically <10%). |

Table 2: Typical Conditions for Boc Deprotection

| Parameter | Reagent/Condition | Notes |

| Deprotection Reagent | Trifluoroacetic Acid (TFA) | Typically used in a 20-50% solution in DCM. |

| Solvent | Dichloromethane (DCM) | Anhydrous conditions are recommended. |

| Temperature | Room Temperature (20-25°C) | The reaction is generally rapid at this temperature. |

| Reaction Time | 30 - 120 minutes | Progress can be monitored by TLC or LC-MS. |

Experimental Protocols

The following are detailed, generalized protocols for the use of this compound. Note: These protocols are starting points and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Protein

Materials:

-

Protein of interest containing primary amines

-

This compound

-

Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.5

-

Anhydrous DMSO or DMF

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

-

Purification column (e.g., size-exclusion chromatography)

Procedure:

-

Buffer Exchange: Ensure the protein solution is in an amine-free buffer at the desired concentration (typically 1-10 mg/mL).

-

Prepare Linker Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved linker to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 4-12 hours at 4°C with gentle stirring.

-

Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature.

-

Purification: Remove excess, unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.

-

Characterization: Analyze the purified conjugate by SDS-PAGE, mass spectrometry, and HPLC to determine the degree of labeling and purity.

Protocol 2: Boc Deprotection of the Conjugate

Materials:

-

Purified Boc-NH-PEG3-conjugate

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

Dissolution: Dissolve the purified and dried Boc-NH-PEG3-conjugate in anhydrous DCM.

-

Acid Treatment: Add an equal volume of TFA (for a 50% TFA solution) to the dissolved conjugate.

-

Incubation: Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

-

Work-up:

-

Remove the DCM and excess TFA under reduced pressure (rotary evaporation).

-

Re-dissolve the residue in DCM and carefully wash with saturated sodium bicarbonate solution to neutralize the remaining acid. Caution: CO2 evolution will occur.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Isolation: Filter and concentrate the organic solution under reduced pressure to obtain the deprotected amine-PEG3-conjugate.

-

Characterization: Confirm the removal of the Boc group by mass spectrometry.

Signaling Pathways and Applications

This compound is a versatile tool for constructing molecules that can interact with and modulate biological signaling pathways. A prime example is its use in the synthesis of PROTACs.[1][] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.

The following diagram illustrates the general signaling pathway of a PROTAC synthesized using a linker derived from this compound.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the controlled and sequential conjugation of molecules. Its mechanism of action, based on the distinct reactivities of the NHS ester and the Boc-protected amine, allows for the precise construction of complex bioconjugates. This guide has provided an in-depth overview of its core chemistry, along with practical experimental protocols and insights into its application in modulating biological pathways. For researchers and drug development professionals, a thorough understanding of these principles is crucial for the successful design and synthesis of next-generation therapeutics and research tools.

References

An In-depth Technical Guide on the Solubility and Use of Boc-NH-PEG3-NHS Ester in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the solubility, stability, and handling of Boc-NH-PEG3-NHS ester, a heterobifunctional linker critical in bioconjugation, proteomics, and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a valuable crosslinking reagent featuring a Boc-protected amine, a hydrophilic triethylene glycol (PEG3) spacer, and an amine-reactive N-hydroxysuccinimide (NHS) ester. The PEG spacer enhances the solubility of the molecule and the resulting conjugate in aqueous media. The NHS ester reacts with primary amines on proteins, peptides, or other molecules to form stable amide bonds, while the Boc group provides an orthogonal protecting group that can be removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.

Understanding the solubility and stability of this reagent in aqueous buffers is paramount for successful and reproducible bioconjugation.

Solubility of this compound

The solubility of this compound is a critical factor for its use in biological applications. While the PEG spacer enhances hydrophilicity, the overall molecule's solubility in purely aqueous buffers can be limited.

Qualitative Solubility Assessment:

-

Organic Solvents: The compound is readily soluble in water-miscible organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[1][2][3][4][5][6] A stock solution in anhydrous DMSO at a concentration of 50 mg/mL (119.49 mM) can be prepared, though it may require sonication to fully dissolve.[1][3]

-

Aqueous Buffers: Direct dissolution in aqueous buffers is challenging, and the compound may precipitate, especially at higher concentrations (>5 mM).[7] Therefore, the standard procedure involves preparing a concentrated stock solution in an organic solvent and then adding it to the aqueous reaction buffer. The final concentration of the organic solvent should be kept low (typically <10%) to avoid denaturation of proteins or other adverse effects on the biological components of the reaction.[2][7]

Quantitative Solubility Data:

| Solvent | Maximum Reported Concentration | Molarity (approx.) | Notes |

| DMSO | 50 mg/mL | 119.5 mM | May require ultrasonic agitation for complete dissolution.[1][3] Use of hygroscopic DMSO can negatively impact solubility.[3] |

| DMF | Soluble | Not specified | A common alternative to DMSO for dissolving NHS esters.[2][4][5][6] |

Stability in Aqueous Buffers: The Competing Reaction of Hydrolysis

The primary challenge when working with NHS esters in aqueous solutions is their susceptibility to hydrolysis. The ester linkage is cleaved by water, regenerating the carboxylic acid and releasing NHS. This hydrolysis reaction competes directly with the desired amidation reaction with the target primary amine.

Factors Influencing NHS Ester Stability:

-

pH: The rate of hydrolysis is highly pH-dependent. The half-life of an NHS ester decreases significantly as the pH increases.[8][9][10]

-

Temperature: Higher temperatures accelerate the rate of hydrolysis. Reactions are often performed at room temperature or 4°C to balance reaction speed with reagent stability.[9][11]

-

Buffer Composition: Buffers containing primary amines, such as Tris or glycine, are incompatible as they will compete with the target molecule for reaction with the NHS ester.[2][4][5][6]

NHS Ester Half-Life vs. pH:

The following table summarizes typical half-life data for NHS esters in aqueous solutions. While these values are for general NHS esters and not specifically for this compound, they provide a crucial guideline for experimental design.

| pH | Temperature | Half-life of Hydrolysis (t½) |

| 7.0 | 0°C | 4 - 5 hours[8][9] |

| 8.0 | Room Temp | ~3.5 hours (210 min)[12][13] |

| 8.5 | Room Temp | ~3 hours (180 min)[12][13] |

| 8.6 | 4°C | 10 minutes[8][9] |

| 9.0 | Room Temp | ~2 hours (125 min)[12][13] |

This data underscores that while the reaction with primary amines is most efficient at a slightly alkaline pH (7.2-8.5), the stability of the reagent is compromised at the higher end of this range.[2][9]

Experimental Protocols

A. Preparation of Stock Solution

This protocol describes the preparation of a concentrated stock solution, which is the recommended first step for using this compound.

-

Equilibration: Allow the vial of this compound to warm to room temperature before opening. This is critical to prevent condensation of moisture onto the reagent, which would cause hydrolysis.[4][6]

-

Solvent Addition: Add anhydrous, high-purity DMSO or DMF to the vial to achieve a desired concentration, for example, 10 mM.[4]

-

Dissolution: Vortex or sonicate the mixture until the reagent is completely dissolved.

-

Immediate Use: Prepare the stock solution immediately before use. Do not store NHS esters in solution, as they readily hydrolyze over time. Discard any unused portion of the dissolved reagent.[4][6]

B. General Protocol for Protein Labeling

This protocol provides a general workflow for conjugating the NHS ester to a primary amine on a target protein.

-

Buffer Preparation: Prepare the protein in an amine-free buffer at a pH between 7.2 and 8.0. Phosphate-buffered saline (PBS) is a common choice.[4][10] If the protein is in a buffer containing Tris or glycine, it must be exchanged into an appropriate buffer via dialysis or desalting.[4][6]

-

Reaction Setup: While gently stirring, add a calculated amount of the this compound stock solution to the protein solution. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[11] The final concentration of organic solvent (DMSO or DMF) should ideally be below 10%.[7]

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or for 2 hours at 4°C.[11] Optimal incubation time may need to be determined empirically.

-

Quenching (Optional but Recommended): Stop the reaction by adding a quenching buffer, such as 1M Tris-HCl, to a final concentration of 20-50 mM.[11] The primary amines in the Tris buffer will react with and consume any excess, unreacted NHS ester. Incubate for an additional 15 minutes.

-

Purification: Remove excess reagent and reaction byproducts (e.g., hydrolyzed ester and N-hydroxysuccinimide) from the conjugated protein using size-exclusion chromatography (desalting column) or dialysis.[4]

Visualized Workflows and Reactions

Reaction Scheme of this compound

The following diagram illustrates the two primary competing reactions that occur when this compound is introduced into an aqueous buffer containing a primary amine.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TR [thermofisher.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]

- 5. axispharm.com [axispharm.com]

- 6. broadpharm.com [broadpharm.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. help.lumiprobe.com [help.lumiprobe.com]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

Stability of Boc-NH-PEG3-NHS Ester at Various pH Levels: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NHS Ester Stability

N-hydroxysuccinimide esters are highly valued reagents in bioconjugation due to their ability to efficiently form stable amide bonds with primary amines on biomolecules. However, the reactivity of the NHS ester is a double-edged sword; it is also susceptible to hydrolysis, a competing reaction with water that cleaves the ester and renders it inactive for conjugation. The rate of this hydrolysis is profoundly influenced by the pH of the aqueous environment.

The central challenge in utilizing NHS esters is to find an optimal pH range that maximizes the rate of the desired aminolysis reaction while minimizing the rate of hydrolysis. Generally, the aminolysis reaction is favored at a slightly alkaline pH (typically 7.2-8.5), where a significant portion of the primary amines on the target molecule are deprotonated and thus nucleophilic.[][2] However, as the pH increases, the concentration of hydroxide (B78521) ions also increases, leading to a dramatic acceleration of NHS ester hydrolysis.[3]

Quantitative Analysis of NHS Ester Hydrolysis

The stability of an NHS ester is often quantified by its half-life (t½), the time it takes for half of the ester to hydrolyze in a given buffer at a specific pH and temperature. The tables below summarize the available quantitative data on the hydrolysis of NHS esters. It is important to note that these values are for general or specific non-Boc-NH-PEG3-NHS esters and should be used as a guideline. The presence of the Boc protecting group and the PEG linker may influence the exact hydrolysis kinetics.

Table 1: Half-life of General NHS Esters at Various pH Values and Temperatures

| pH | Temperature (°C) | Half-life |

| 7.0 | 0 | 4 - 5 hours |

| 7.0 | Room Temperature | ~7 hours |

| 8.0 | 4 | 1 hour |

| 8.6 | 4 | 10 minutes |

| 9.0 | Room Temperature | Minutes |

Data compiled from multiple sources.[3][4][5]

Table 2: Hydrolysis Half-life of Specific Porphyrin-NHS Esters at Room Temperature

| Compound | pH 8.0 | pH 8.5 | pH 9.0 |

| P3-NHS | 210 minutes | 180 minutes | 125 minutes |

| P4-NHS | 190 minutes | 130 minutes | 110 minutes |

Data from a study on porphyrin-NHS esters, which provides a valuable reference for the pH-dependent hydrolysis of complex NHS esters.[6]

These tables clearly illustrate the inverse relationship between pH and NHS ester stability. A seemingly small increase in pH from 8.0 to 9.0 can result in a more than 50% reduction in the half-life of the NHS ester.

Reaction Pathways and Logical Relationships

The reaction of Boc-NH-PEG3-NHS ester with a primary amine is a competition between two primary pathways: aminolysis and hydrolysis. The following diagrams illustrate these pathways and the logical workflow for a typical bioconjugation experiment.

Caption: Competing reaction pathways for this compound.

References

- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. nanocomposix.com [nanocomposix.com]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis and Purification of Boc-NH-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Boc-NH-PEG3-NHS ester, a valuable heterobifunctional crosslinker commonly utilized in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines detailed experimental protocols, summarizes key quantitative data, and provides visualizations of the synthetic workflow and its application in targeted protein degradation.

Introduction

This compound is a versatile chemical tool featuring a Boc-protected amine, a hydrophilic tri-polyethylene glycol (PEG3) spacer, and an N-hydroxysuccinimide (NHS) ester. The Boc group provides a stable protecting group for the primary amine, which can be readily removed under acidic conditions to allow for subsequent conjugation. The PEG3 spacer enhances the solubility and bioavailability of the resulting conjugates while providing a flexible linker arm. The NHS ester is a highly reactive functional group that efficiently forms stable amide bonds with primary amines on biomolecules such as proteins, peptides, and antibodies. These characteristics make this compound an ideal linker for constructing complex bioconjugates and PROTACs.

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome.[1][2] The linker component of a PROTAC, for which this compound is a precursor, plays a critical role in optimizing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4]

Synthesis of this compound

The synthesis of this compound is typically a two-step process:

-

Synthesis of the Carboxylic Acid Intermediate: Boc-NH-PEG3-CH2CH2COOH is synthesized by reacting Boc-NH-PEG3-NH2 with succinic anhydride (B1165640).

-

Activation to the NHS Ester: The carboxylic acid intermediate is then activated with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to yield the final this compound.

Experimental Protocols

2.1.1. Synthesis of Boc-NH-PEG3-CH2CH2COOH

This protocol describes the synthesis of the carboxylic acid intermediate.

-

Materials and Reagents:

-

Boc-NH-PEG3-NH2

-

Succinic Anhydride

-

Triethylamine (B128534) (TEA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

1 M Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

-

Procedure:

-

Dissolve Boc-NH-PEG3-NH2 (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

-

Add succinic anhydride (1.1 eq) portion-wise to the reaction mixture.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with 1 M HCl (2 x volume of DCM) and then with brine (1 x volume of DCM).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford pure Boc-NH-PEG3-CH2CH2COOH.

-

2.1.2. Synthesis of this compound

This protocol details the activation of the carboxylic acid to the corresponding NHS ester.[5]

-

Materials and Reagents:

-

Boc-NH-PEG3-CH2CH2COOH

-

N-Hydroxysuccinimide (NHS)

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Dicyclohexylurea (DCU) (byproduct)

-

Silica gel for column chromatography

-

-

Procedure:

-

Dissolve Boc-NH-PEG3-CH2CH2COOH (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in anhydrous DCM or DMF dropwise to the cooled reaction mixture.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of cold DCM or DMF.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

Purify the crude product by silica gel column chromatography. A common eluent system is a gradient of ethyl acetate (B1210297) in hexanes. It is important to use a neutral or slightly acidic mobile phase to avoid hydrolysis of the NHS ester. The addition of a small amount of a competing amine like triethylamine to the mobile phase can sometimes be beneficial for purifying amine-containing compounds.

-

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound. Please note that actual yields and purity may vary depending on the specific reaction conditions and purification methods used.

| Step | Product | Starting Material | Typical Yield (%) | Purity (%) | Analytical Method |

| 1 | Boc-NH-PEG3-CH2CH2COOH | Boc-NH-PEG3-NH2 | 85-95 | >95 | ¹H NMR, LC-MS |

| 2 | This compound | Boc-NH-PEG3-CH2CH2COOH | 70-85 | >95 | ¹H NMR, LC-MS |

Visualization of Synthesis and Application

Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Caption: Synthesis workflow for this compound.

Application in PROTAC Signaling Pathway

This compound serves as a crucial building block for the synthesis of PROTACs. After deprotection of the Boc group, the resulting free amine can be conjugated to a ligand for an E3 ubiquitin ligase. The NHS ester end can be reacted with a ligand for the target protein. The resulting PROTAC then facilitates the formation of a ternary complex, leading to the degradation of the target protein.

Caption: PROTAC-mediated protein degradation pathway.

Conclusion

This technical guide provides a detailed framework for the synthesis and purification of this compound, a key reagent for researchers in drug development and chemical biology. The provided protocols and diagrams offer a practical resource for the successful preparation and application of this versatile crosslinker in the construction of sophisticated bioconjugates and PROTACs for targeted protein degradation. Careful execution of the described synthetic and purification steps is crucial for obtaining a high-purity product, which is essential for reproducible downstream applications.

References

The Cornerstone of Bioconjugation: An In-depth Technical Guide to the Function of NHS Esters

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters have established themselves as an indispensable tool in the field of bioconjugation, enabling the covalent attachment of a wide array of molecules to proteins, antibodies, peptides, and other biomolecules. Their widespread adoption stems from a combination of high reactivity, selectivity towards primary amines, and the formation of stable amide bonds under mild aqueous conditions. This technical guide provides a comprehensive exploration of the core principles of NHS ester chemistry, detailed experimental protocols for key applications, and quantitative data to inform experimental design and troubleshooting.

The Chemical Foundation of NHS Ester Reactivity

The utility of NHS esters lies in their ability to efficiently and selectively react with primary amines (–NH₂) present on biomolecules, most notably the ε-amino group of lysine (B10760008) residues and the N-terminus of polypeptide chains. The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which subsequently collapses, releasing the N-hydroxysuccinimide leaving group and forming a highly stable amide bond.[1][]

A critical factor governing the efficiency of this reaction is the pH of the reaction buffer. The optimal pH range for NHS ester conjugation is typically between 7.2 and 8.5.[1][] At a lower pH, primary amines are predominantly protonated (–NH₃⁺), rendering them non-nucleophilic and thus unreactive. Conversely, at a higher pH, the rate of hydrolysis of the NHS ester, a competing side reaction where the ester reacts with water, increases significantly, which can reduce the overall yield of the desired bioconjugate.[1][3]

Quantitative Data for Experimental Design

Careful consideration of reaction parameters is crucial for successful and reproducible bioconjugation. The following tables summarize key quantitative data to guide the design of experiments involving NHS esters.

Table 1: Stability of NHS and Sulfo-NHS Esters at Various pH Values

The stability of the NHS ester in an aqueous environment is a critical factor, as hydrolysis competes directly with the desired aminolysis reaction. The half-life of the ester is highly dependent on the pH of the solution.

| pH | Temperature (°C) | Half-life of NHS Ester | Half-life of Sulfo-NHS Ester | References |

| 7.0 | 4 | 4-5 hours | Generally more stable | [1][4] |

| 8.0 | 4 | 1 hour | Generally more stable | [4] |

| 8.6 | 4 | 10 minutes | Generally more stable | [1][4] |

Note: Half-life values can vary depending on the specific NHS ester derivative and buffer composition.

Table 2: Recommended Molar Excess of NHS Ester for Common Bioconjugation Applications

The optimal molar ratio of NHS ester to the biomolecule is empirical and should be optimized for each specific application to achieve the desired degree of labeling (DOL).

| Application | Biomolecule Concentration | Recommended Starting Molar Excess | References |

| General Protein Labeling | 1-10 mg/mL | 10- to 20-fold | [5] |

| Antibody Labeling (for imaging) | 2-10 mg/mL | 5- to 15-fold | [6] |

| Antibody-Drug Conjugate (ADC) | 1-10 mg/mL | 3- to 8-fold | [7] |

| Surface Immobilization | Variable | Dependent on surface density | [8] |

| Protein Cross-linking | 1-5 mg/mL | 20- to 50-fold | [9] |

Table 3: Comparison of NHS and Sulfo-NHS Esters

The choice between a standard NHS ester and its sulfonated analog, Sulfo-NHS ester, depends on the specific experimental requirements.

| Feature | NHS Ester | Sulfo-NHS Ester | References |

| Solubility | Generally insoluble in aqueous buffers; requires a co-solvent like DMSO or DMF. | Water-soluble due to the presence of a sulfonate group. | [10][11] |

| Cell Membrane Permeability | Permeable, allowing for intracellular labeling. | Generally impermeable, restricting labeling to the cell surface. | [10] |

| Stability in Aqueous Solution | Prone to hydrolysis. | Generally exhibits slightly greater stability against hydrolysis. | [10] |

| Applications | Intracellular labeling, labeling of hydrophobic molecules. | Cell surface labeling, conjugation of biomolecules sensitive to organic solvents. | [11] |

Table 4: Reactivity of NHS Esters with Different Amino Acid Residues

While NHS esters are highly selective for primary amines, side reactions with other nucleophilic amino acid residues can occur, particularly at higher pH or when primary amines are not readily accessible.

| Amino Acid Residue | Functional Group | Relative Reactivity with NHS Ester | Stability of Resulting Linkage | References |

| Lysine (side chain) | Primary amine | High | Very Stable (Amide bond) | [12][13] |

| N-terminus | Primary amine | High | Very Stable (Amide bond) | [12][13] |

| Serine | Hydroxyl | Low | Unstable (Ester bond) | [12][14] |

| Threonine | Hydroxyl | Low | Unstable (Ester bond) | [12][14] |

| Tyrosine | Phenolic hydroxyl | Low | Unstable (Ester bond) | [12][14] |

| Cysteine | Sulfhydryl | Very Low | Unstable (Thioester bond) | [14] |

Mandatory Visualizations

Diagrams illustrating key processes provide a clear and concise understanding of the underlying principles of NHS ester chemistry.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for common bioconjugation applications using NHS esters. It is important to note that these are general guidelines, and optimization may be necessary for specific biomolecules and applications.

Protocol 1: General Protocol for Antibody Labeling with an NHS Ester-Activated Fluorescent Dye

This protocol describes the labeling of an antibody with a fluorescent dye functionalized with an NHS ester.

Materials:

-

Antibody of interest (in an amine-free buffer such as PBS)

-

NHS ester-activated fluorescent dye

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation:

-

Prepare a solution of the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.[15] If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or buffer exchange chromatography.

-

-

NHS Ester-Dye Preparation:

-

Immediately before use, dissolve the NHS ester-activated dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7] Vortex briefly to ensure complete dissolution.

-

-

Conjugation Reaction:

-

Calculate the required volume of the dye solution to achieve the desired molar excess (refer to Table 2).

-

While gently vortexing the antibody solution, add the calculated volume of the dissolved NHS ester-dye in a dropwise manner.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C, protected from light.[]

-

-

Quenching the Reaction (Optional):

-

To terminate the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification:

-

Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody, which will typically be the first colored band to elute.

-

-

Characterization:

-

Determine the protein concentration and the degree of labeling (DOL) of the conjugate by measuring the absorbance at 280 nm and the maximum absorbance of the dye.

-

Protocol 2: Protocol for Two-Step Covalent Immobilization of a Protein onto a Carboxylated Surface using EDC and Sulfo-NHS

This protocol details the immobilization of a protein onto a surface functionalized with carboxylic acid groups.

Materials:

-

Carboxylated surface (e.g., sensor chip, magnetic beads)

-

Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

-

Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.4

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Protein to be immobilized (in Coupling Buffer)

-

Quenching/Blocking Buffer: 1 M ethanolamine-HCl, pH 8.5

Procedure:

-

Surface Activation:

-

Prepare a fresh solution of 0.4 M EDC and 0.1 M Sulfo-NHS in the Activation Buffer.

-

Wash the carboxylated surface with the Activation Buffer.

-

Incubate the surface with the EDC/Sulfo-NHS solution for 15-30 minutes at room temperature to activate the carboxyl groups, forming Sulfo-NHS esters.[16]

-

-

Washing:

-

Wash the activated surface thoroughly with the Coupling Buffer to remove excess EDC and Sulfo-NHS.

-

-

Protein Immobilization:

-

Immediately apply a solution of the protein (typically 10-100 µg/mL) in Coupling Buffer to the activated surface.

-

Incubate for 1-2 hours at room temperature or overnight at 4°C to allow for the covalent coupling of the protein's primary amines to the activated surface.[8]

-

-

Quenching and Blocking:

-

Wash the surface with the Coupling Buffer to remove unbound protein.

-

Incubate the surface with the Quenching/Blocking Buffer for 15-30 minutes at room temperature to deactivate any remaining reactive Sulfo-NHS esters and block non-specific binding sites.

-

-

Final Washing:

-

Wash the surface extensively with the Coupling Buffer to remove any non-covalently bound protein and quenching reagent.

-

The surface with the immobilized protein is now ready for use in downstream applications.

-

Protocol 3: General Protocol for Protein-Protein Cross-linking using a Homobifunctional NHS Ester

This protocol outlines a general procedure for cross-linking interacting proteins using a homobifunctional NHS ester cross-linker (e.g., BS³).

Materials:

-

Protein complex of interest in an amine-free buffer (e.g., PBS or HEPES), pH 7.2-8.5

-

Homobifunctional NHS ester cross-linker (e.g., BS³ - bis(sulfosuccinimidyl) suberate)

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Anhydrous DMSO (if using a non-sulfonated cross-linker)

Procedure:

-

Sample Preparation:

-

Prepare the protein sample at a suitable concentration (e.g., 1 mg/mL) in the chosen reaction buffer.

-

-

Cross-linker Preparation:

-

Cross-linking Reaction:

-

Add the cross-linker solution to the protein sample to achieve a final concentration typically in the range of 0.25-2 mM. The optimal concentration should be determined empirically.

-

Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or on ice.[18]

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 20-50 mM to stop the cross-linking reaction by consuming any unreacted NHS ester groups.

-

Incubate for an additional 15 minutes.

-

-

Analysis:

-

Analyze the cross-linked products by SDS-PAGE to observe the formation of higher molecular weight species corresponding to the cross-linked proteins. Further analysis can be performed using mass spectrometry to identify the cross-linked peptides and interaction sites.

-

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. furthlab.xyz [furthlab.xyz]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. broadpharm.com [broadpharm.com]

- 16. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 17. General protein-protein cross-linking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tools.thermofisher.com [tools.thermofisher.com]

The Hydrophilic Advantage: A Technical Guide to the PEG3 Spacer in Bioconjugation and Drug Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of bioconjugation and drug delivery, the choice of a chemical linker can profoundly influence the efficacy, stability, and overall performance of a therapeutic agent. Among the diverse array of linkers, those incorporating polyethylene (B3416737) glycol (PEG) have become indispensable tools. This technical guide focuses on the core hydrophilic properties of the short, discrete PEG3 spacer, a tri-ethylene glycol unit, and its pivotal role in advancing modern therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The inherent hydrophilicity of the PEG3 spacer is a key attribute that addresses significant challenges in drug development, including solubility, aggregation, and pharmacokinetics.

Core Hydrophilic Properties of the PEG3 Spacer

The fundamental advantage of the PEG3 spacer lies in its pronounced hydrophilic nature, a direct consequence of the repeating ethylene (B1197577) glycol units (-CH₂-CH₂-O-). These units readily form hydrogen bonds with water molecules, creating a hydration shell around the molecule to which the spacer is attached. This "stealth" effect has several beneficial consequences:

-

Enhanced Solubility: Many potent small molecule drugs are hydrophobic, posing significant challenges for formulation and administration in aqueous physiological environments. The incorporation of a PEG3 spacer can dramatically increase the aqueous solubility of these payloads, preventing aggregation and improving their handling and bioavailability.[1][2]

-

Reduced Aggregation: The hydration shell created by the PEG spacer sterically hinders intermolecular interactions between conjugated molecules, thereby reducing the propensity for aggregation. This is particularly crucial for ADCs, where aggregation can lead to immunogenicity and altered pharmacokinetic profiles.[3][4]

-

Improved Pharmacokinetics: By increasing the hydrodynamic radius of a molecule, PEGylation can reduce renal clearance, leading to a longer circulation half-life.[1][5] The hydrophilic nature of the PEG3 spacer can also modulate the biodistribution of a drug, potentially leading to more favorable therapeutic indices.[4]

-

Low Immunogenicity: PEG is generally considered biocompatible and elicits a minimal immune response, a critical feature for therapeutic agents intended for in vivo use.[5]

Quantitative Data on PEG3-Containing Linkers

The following table summarizes the physicochemical properties of commercially available linker molecules incorporating a PEG3 spacer. This data provides a quantitative basis for selecting appropriate linkers for specific bioconjugation applications.

| Product Name | Chemical Formula | Molecular Weight ( g/mol ) | Solubility | Supplier |

| PEG3-(CH2CO2H)2 | C8H14O7 | 222.2 | Water, DMSO, DCM, DMF | BroadPharm |

| m-PEG3-acid | C8H16O5 | 192.2 | Water, DMSO, DCM, DMF | BroadPharm |

| m-PEG3-amine | C7H17NO3 | 163.22 | Not specified | AxisPharm |

| Mal-PEG3-alcohol | C10H15NO5 | 229.23 | Not specified | MedKoo Biosciences |

| Hydroxy-PEG3-methylamine | C9H21NO4 | 207.27 | Not specified | MedKoo Biosciences |

Experimental Protocols

Assessment of Hydrophilicity

1. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful technique to qualitatively and quantitatively assess the hydrophilicity of molecules. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase. Hydrophobic molecules have a stronger affinity for the stationary phase and thus elute later (have a longer retention time) than hydrophilic molecules. By comparing the retention times of a PEG3-containing molecule with its non-PEGylated counterpart or with molecules containing PEG spacers of different lengths, a relative measure of hydrophilicity can be determined.

Protocol:

-

Column: C18 reversed-phase column.

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Mobile Phase B: Acetonitrile with 0.1% TFA.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV absorbance at a wavelength appropriate for the analyte (e.g., 280 nm for proteins) or Evaporative Light Scattering Detector (ELSD) for molecules without a chromophore.[6]

-

Analysis: A shorter retention time indicates greater hydrophilicity.

2. Contact Angle Goniometry

Contact angle measurement is a direct method to quantify the hydrophilicity of a surface. A droplet of a liquid (typically water) is placed on a solid surface, and the angle formed between the solid-liquid interface and the liquid-vapor interface is measured. A lower contact angle indicates a more hydrophilic surface. This method is particularly useful for evaluating the effect of PEGylation on the surface properties of materials.

Protocol:

-

Surface Preparation: The molecule of interest (e.g., a peptide with and without a PEG3 spacer) is immobilized on a solid substrate (e.g., a gold-coated slide or a silicon wafer).

-

Instrumentation: A contact angle goniometer equipped with a high-resolution camera.

-

Procedure:

-

Analysis: A lower contact angle for the PEGylated surface compared to the non-PEGylated surface indicates an increase in hydrophilicity.

Bioconjugation Workflow: Antibody-Drug Conjugate (ADC) Synthesis

The following is a representative protocol for the synthesis of an ADC using a thiol-reactive linker containing a PEG3 spacer.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).

-

Reducing agent (e.g., TCEP).

-

Thiol-reactive linker with PEG3 spacer (e.g., Maleimide-PEG3-payload).

-

Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

-

Antibody Reduction: The interchain disulfide bonds of the mAb are partially or fully reduced by incubation with a controlled molar excess of a reducing agent like TCEP. This exposes free thiol groups for conjugation.

-

Linker-Payload Conjugation: The thiol-reactive linker-payload, dissolved in a compatible organic co-solvent like DMSO, is added to the reduced antibody solution. The maleimide (B117702) group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Quenching: The reaction can be quenched by adding an excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted linker-payload.

-

Purification: The resulting ADC is purified from unreacted linker-payload, excess quenching agent, and aggregated protein using SEC.[7]

-

Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and extent of aggregation using techniques such as UV-Vis spectroscopy, Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry.[7]

Visualizing the Role of PEG3 Spacers

Experimental Workflow: ADC Synthesis

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Signaling Pathway: PROTAC Mechanism of Action

Caption: The catalytic mechanism of action for a Proteolysis Targeting Chimera (PROTAC).

Conclusion

The hydrophilic properties of the PEG3 spacer are a cornerstone of its utility in modern drug development. By enhancing solubility, reducing aggregation, and improving the pharmacokinetic profiles of conjugated molecules, this short and discrete PEG linker enables the advancement of complex therapeutics like ADCs and PROTACs. The ability to quantitatively assess its impact on hydrophilicity through techniques such as RP-HPLC and contact angle goniometry, coupled with well-defined bioconjugation protocols, provides researchers and drug development professionals with the tools necessary to rationally design and optimize the next generation of targeted therapies. The continued exploration and application of PEG3 and other discrete PEG linkers will undoubtedly play a crucial role in overcoming the challenges of drug delivery and unlocking the full potential of novel therapeutic modalities.

References

Molecular weight of Boc-NH-PEG3-NHS ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Boc-NH-PEG3-NHS ester, a heterobifunctional crosslinker pivotal in the fields of bioconjugation and targeted protein degradation.

Core Properties and Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based molecule functionalized with a tert-butyloxycarbonyl (Boc)-protected amine at one end and an N-hydroxysuccinimide (NHS) ester at the other. This structure allows for the covalent attachment to biomolecules, making it a valuable tool in drug development and proteomics.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source |

| Molecular Weight | 418.44 g/mol | [1][2][3] |

| Molecular Formula | C₁₈H₃₀N₂O₉ | [1][2] |

| CAS Number | 2250216-93-2 | [1][2][3] |

| Purity | ≥95% | [3] |

| Appearance | Colorless to light yellow liquid | [2] |

| Density | 1.23 g/cm³ | [2] |

Mechanism of Action and Application

This compound serves as a flexible linker, notably in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a specific target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[1][2]

The NHS ester end of the molecule reacts with primary amines on proteins or other molecules to form stable amide bonds.[4][5] The Boc-protected amine can be deprotected under mild acidic conditions to reveal a primary amine, which can then be used for subsequent conjugation steps.[3][4][5] The PEG3 spacer enhances the solubility of the resulting conjugate in aqueous media.[4][5]

General Experimental Workflow for PROTAC Synthesis

The following diagram illustrates a generalized workflow for the use of this compound in the synthesis of a PROTAC.

Detailed Experimental Protocol: General Amine Labeling

This protocol provides a general method for labeling a protein with this compound. Note that optimal conditions may vary depending on the specific application.

-

Reagent Preparation : Dissolve this compound in an anhydrous organic solvent such as Dimethylsulfoxide (DMSO) to create a stock solution.[1][2] A typical concentration is 10-50 mg/mL.

-

Protein Preparation : Prepare the protein to be labeled in an amine-free buffer at a pH range of 7.2-8.5. Buffers such as PBS (phosphate-buffered saline) or HEPES are suitable.

-

Conjugation Reaction : Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to minimize protein denaturation.

-

Incubation : Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

-

Quenching : Add a small molecule with a primary amine (e.g., Tris or glycine) to a final concentration of 20-50 mM to quench any unreacted NHS ester.

-

Purification : Remove excess, unreacted labeling reagent and byproducts by dialysis, size-exclusion chromatography, or another suitable purification method.

-

Boc Deprotection (Optional) : If the newly introduced amine is required for a subsequent reaction, the Boc protecting group can be removed by treating the conjugate with a mild acid, such as trifluoroacetic acid (TFA).

-

Final Purification : Purify the deprotected conjugate to remove the deprotection reagents and byproducts.

Application in Targeted Protein Degradation

The role of a linker like this compound is critical in the efficacy of a PROTAC. The linker bridges the target protein and the E3 ligase, and its length and composition can significantly influence the formation and stability of the ternary complex, which is a prerequisite for successful ubiquitination and degradation.

The following diagram illustrates the logical pathway of PROTAC-mediated protein degradation.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. t-Boc-N-amido-PEG3-NHS ester, CAS 2250216-93-2 | AxisPharm [axispharm.com]

- 4. t-Boc-N-amido-PEG3-NHS ester - Creative Biolabs [creative-biolabs.com]

- 5. t-Boc-N-amido-PEG3-NHS ester, 2250216-93-2 | BroadPharm [broadpharm.com]

Methodological & Application

Protocol for Site-Specific Protein Modification using Boc-NH-PEG3-NHS Ester

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Boc-NH-PEG3-NHS ester is a heterobifunctional linker designed for a two-step protein modification strategy. This reagent features an N-hydroxysuccinimide (NHS) ester at one end, which reacts with primary amines (such as the ε-amino group of lysine (B10760008) residues or the N-terminus) on a protein to form a stable amide bond. The other end of the linker is a Boc (tert-butyloxycarbonyl) protected amine. This protecting group is stable during the initial labeling reaction but can be efficiently removed under acidic conditions to expose a primary amine. This newly revealed amine can then be used for subsequent conjugation to other molecules of interest, such as drugs, fluorophores, or biotin, enabling precise, site-specific bioconjugation. The PEG3 (triethylene glycol) spacer enhances solubility and reduces steric hindrance.

This document provides a detailed protocol for the labeling of proteins with this compound and the subsequent deprotection of the Boc group.

Quantitative Data Summary

The degree of labeling (DOL), which represents the average number of linker molecules conjugated to each protein molecule, is a critical parameter to control for optimal conjugate performance. The DOL is influenced by several factors, most notably the molar ratio of the this compound to the protein during the labeling reaction. The following table provides a general guideline for the expected DOL for a typical IgG antibody (150 kDa) at a concentration of 5-10 mg/mL in a suitable reaction buffer. Actual results may vary depending on the specific protein and reaction conditions.

| Molar Ratio (Linker:Protein) | Expected Degree of Labeling (DOL) | General Outcome |

| 5:1 | 1 - 3 | Low level of labeling, suitable for applications where minimal modification is desired to preserve protein function. |

| 10:1 | 3 - 6 | Moderate labeling, a good starting point for many applications, balancing modification with protein activity. |

| 20:1 | 6 - 10 | High level of labeling, may be suitable for applications requiring a high density of conjugated molecules, but risks protein aggregation or loss of activity. |

| 40:1 | > 10 | Very high labeling, significant risk of protein precipitation and compromised biological function. |

Experimental Protocols

This protocol is divided into two main parts: the initial labeling of the protein with this compound and the subsequent deprotection of the Boc group to reveal the primary amine.

Part 1: Protein Labeling with this compound

Materials:

-

Protein of interest (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

-

This compound

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Reaction Buffer: 0.1 M sodium bicarbonate buffer, pH 8.0-8.5

-

Purification column (e.g., desalting column, size-exclusion chromatography)

-

Spectrophotometer

Procedure:

-

Protein Preparation:

-

If the protein solution contains primary amines such as Tris or glycine, it must be exchanged into an amine-free buffer like PBS. This can be achieved by dialysis or using a desalting column.

-

Adjust the protein concentration to 2-10 mg/mL in the reaction buffer. Higher concentrations generally lead to better labeling efficiency.[]

-

-

This compound Solution Preparation:

-

Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the linker (e.g., 10 mg/mL) in anhydrous DMF or DMSO immediately before use. NHS esters are moisture-sensitive and prone to hydrolysis.

-

-

Labeling Reaction:

-

Add the calculated amount of the this compound stock solution to the protein solution. The molar ratio of linker to protein should be optimized based on the desired DOL (refer to the table above).

-

Gently mix the reaction solution and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Remove the excess, unreacted this compound and byproducts by running the reaction mixture through a desalting column or by size-exclusion chromatography. The first colored band to elute is typically the labeled protein.

-

-

Characterization (Optional but Recommended):

-

The degree of labeling can be determined using various methods, though it can be challenging without a chromophore on the linker. Techniques such as MALDI-TOF mass spectrometry can be used to determine the number of attached linkers by the mass shift.

-

Part 2: Boc Deprotection

Materials:

-

Boc-labeled protein

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) or an aqueous buffer system

-

Neutralization buffer (e.g., sodium bicarbonate solution)

-

Purification column

Procedure:

-

Deprotection Reaction:

-

The most common method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA).[2][3]

-

For proteins in an aqueous solution, carefully add a final concentration of 5-50% TFA to the Boc-labeled protein. The optimal concentration and incubation time should be determined empirically to ensure deprotection without denaturing the protein.

-

Incubate the reaction on ice for 30 minutes to 2 hours.

-

-

Neutralization:

-

Neutralize the reaction by adding a mild base, such as a saturated sodium bicarbonate solution, until the pH returns to a physiological range (pH 7-8).

-

-

Purification:

-

Immediately purify the deprotected protein to remove TFA and other small molecules using a desalting column or dialysis.

-

-

Verification of Deprotection (Optional):

-

Successful deprotection can be confirmed by reacting the newly exposed amine with an amine-reactive fluorescent dye and measuring the fluorescence, or by a change in the isoelectric point using isoelectric focusing (IEF) gels.

-

Visualizations

Caption: Experimental workflow for protein labeling and deprotection.

Caption: Chemical reaction pathway for protein modification.

References

Step-by-Step Guide for PROTAC Synthesis Using Boc-NH-PEG3-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A typical PROTAC is composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The linker is a critical element, influencing the PROTAC's efficacy, solubility, cell permeability, and pharmacokinetic properties.[3]

Polyethylene glycol (PEG) linkers are frequently incorporated into PROTAC design due to their hydrophilicity, biocompatibility, and the ease with which their length can be modified to optimize the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[1] This document provides a detailed, step-by-step guide for the synthesis of a PROTAC using a Boc-NH-PEG3-NHS ester linker, a common building block in PROTAC development.[4]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key steps in the synthesis of a PROTAC using the this compound linker. The yields are based on typical outcomes for similar reactions reported in the literature.

| Step | Reactants | Product | Typical Yield (%) | Purity (%) |

| 1. Coupling of Linker to E3 Ligase Ligand | Amine-functionalized E3 Ligase Ligand, this compound | Boc-NH-PEG3-E3 Ligase Ligand | 85-95 | >95 |

| 2. Boc Deprotection | Boc-NH-PEG3-E3 Ligase Ligand, Trifluoroacetic Acid (TFA) | NH2-PEG3-E3 Ligase Ligand (TFA salt) | 95-100 (quantitative) | >95 |

| 3. Coupling of Target Protein Ligand (Warhead) | NH2-PEG3-E3 Ligase Ligand, Carboxylic acid-functionalized Target Protein Ligand, HATU, DIPEA | Final PROTAC | 60-80 | >98 |

Experimental Protocols

This section provides detailed methodologies for the key experiments in the synthesis of a generic PROTAC using a this compound linker.

Protocol 1: Coupling of this compound to an Amine-Functionalized E3 Ligase Ligand

This protocol describes the reaction of the NHS ester end of the linker with a primary or secondary amine on the E3 ligase ligand.

Materials and Reagents:

-

Amine-functionalized E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative)

-

This compound[4]

-

Anhydrous Dimethylformamide (DMF)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve the amine-functionalized E3 ligase ligand (1.0 eq) in anhydrous DMF.

-

Add TEA or DIPEA (2.0-3.0 eq) to the solution.

-

In a separate vial, dissolve this compound (1.1 eq) in a small amount of anhydrous DMF.

-

Add the this compound solution dropwise to the E3 ligase ligand solution with stirring.

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by Liquid Chromatography-Mass Spectrometry (LC-MS) or Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the Boc-NH-PEG3-E3 Ligase Ligand conjugate.

Protocol 2: Boc Deprotection of the PEGylated E3 Ligase Ligand

This protocol details the removal of the Boc protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials and Reagents:

-

Boc-NH-PEG3-E3 Ligase Ligand

-

Anhydrous Dichloromethane (DCM)

-

Trifluoroacetic Acid (TFA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve the Boc-NH-PEG3-E3 Ligase Ligand (1.0 eq) in anhydrous DCM.

-

Cool the solution to 0 °C using an ice bath.

-

Add TFA (20-50% v/v in DCM) dropwise to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.

-

Monitor the deprotection by LC-MS by observing the disappearance of the starting material and the appearance of the deprotected product mass.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

-

The resulting amine TFA salt (NH2-PEG3-E3 Ligase Ligand) is often used in the next step without further purification.

Protocol 3: Coupling of the Deprotected Linker-E3 Ligase Ligand to a Carboxylic Acid-Functionalized Target Protein Ligand (Warhead)

This final step involves the formation of an amide bond to assemble the complete PROTAC molecule.

Materials and Reagents:

-

NH2-PEG3-E3 Ligase Ligand (TFA salt)

-

Carboxylic acid-functionalized Target Protein Ligand (Warhead)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Anhydrous Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

Nitrogen or Argon atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Under an inert atmosphere, dissolve the carboxylic acid-functionalized target protein ligand (1.0 eq) in anhydrous DMF.

-

Add HATU (1.2 eq) and DIPEA (3.0-4.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Dissolve the NH2-PEG3-E3 Ligase Ligand (TFA salt) (1.1 eq) in a small amount of anhydrous DMF and add it to the activated warhead solution.

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the final PROTAC by preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure product.

-

Characterize the final PROTAC by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

Caption: Experimental workflow for PROTAC synthesis.

PROTAC Signaling Pathway